(1S)-Calcitriol

描述

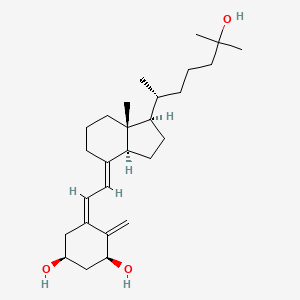

(1S)-Calcitriol is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 416.6 g/mol. The purity is usually 95%.

The exact mass of the compound (1s,3s,5z,7e,14beta,17alpha)-9,10-Secocholesta-5,7,10-Triene-1,3,25-Triol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of (1S)-Calcitriol, also known as (1s,3s,5z,7e,14beta,17alpha)-9,10-Secocholesta-5,7,10-Triene-1,3,25-Triol, is the Vitamin D receptor (VDR) in various tissues throughout the body. The VDR is a nuclear receptor that mediates the actions of vitamin D by regulating the expression of specific genes .

Mode of Action

This compound binds to the VDR, which then forms a complex with another intracellular receptor, the retinoid-X receptor. This complex binds to specific regions of the DNA known as Vitamin D response elements. The binding of this complex to the DNA triggers the transcription of specific genes, leading to the production of proteins that carry out the biological actions of vitamin D .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily involved in calcium and phosphate homeostasis. It increases the efficiency of the small intestine to absorb dietary calcium and phosphate. In the kidneys, it promotes the reabsorption of calcium and phosphate, reducing their excretion. In bones, it supports the mineralization process, which is crucial for the maintenance of bone health .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed from the intestine and transported to various tissues bound to a specific vitamin D-binding protein. It is metabolized primarily in the liver and kidneys, and the metabolites are excreted in bile and urine .

Result of Action

The molecular and cellular effects of this compound’s action include increased intestinal absorption of calcium and phosphate, decreased renal excretion of calcium and phosphate, and regulation of bone remodeling. These effects collectively contribute to the maintenance of calcium and phosphate homeostasis, which is essential for various physiological processes, including bone health, neuromuscular function, and general cellular functioning .

生物活性

(1S)-Calcitriol, the active form of vitamin D3, plays a crucial role in various biological processes, particularly in calcium homeostasis, bone metabolism, and cellular differentiation. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Calcitriol exerts its biological effects primarily through the vitamin D receptor (VDR), which is a member of the nuclear hormone receptor superfamily. Upon binding to VDR, calcitriol regulates the transcription of genes involved in calcium and phosphate metabolism, immune response, and cell proliferation.

Genomic Actions

- Gene Regulation : Calcitriol influences over 60 genes involved in cell differentiation and proliferation. For example, it promotes the expression of osteocalcin and inhibits parathyroid hormone (PTH) synthesis, thereby reducing bone resorption .

- Calcium Homeostasis : It enhances intestinal absorption of calcium and phosphate by increasing the expression of calcium-binding proteins .

Non-Genomic Actions

Calcitriol also initiates rapid cellular responses independent of gene transcription. This includes:

- Calcium Signaling : It increases intracellular calcium levels, which can activate various kinases involved in cellular signaling pathways .

- Cytokine Modulation : Calcitriol has been shown to modulate inflammatory responses by decreasing levels of pro-inflammatory cytokines such as IL-6 and CRP .

Therapeutic Applications

Calcitriol's biological activity has led to its use in various clinical settings:

Bone Health

Calcitriol is widely utilized in managing osteoporosis and other bone disorders. Clinical trials indicate that:

- Monotherapy : Calcitriol alone has been effective in slowing bone loss across diverse populations .

- Combination Therapy : When used with other bone agents, calcitriol enhances bone density more effectively than standalone treatments .

Cancer Treatment

Research indicates that calcitriol possesses anti-cancer properties:

- It induces differentiation and apoptosis in various cancer cell types, including breast and prostate cancer cells .

- The efficacy is linked to VDR expression; cells lacking VDR exhibit resistance to calcitriol's effects .

Inflammation and Autoimmunity

Calcitriol has shown promise in reducing inflammation and modulating immune responses:

- In chronic kidney disease patients, calcitriol treatment decreased inflammatory markers and PTH levels while increasing serum calcium .

Case Studies

- Osteoporosis Management : A systematic review highlighted that calcitriol therapy resulted in significant improvements in bone density markers among patients with primary osteoporosis. The therapy was associated with mild hypercalcemia but was generally well-tolerated .

- Cancer Patients : A study on prostate cancer patients demonstrated that calcitriol treatment led to reduced tumor growth rates and improved patient outcomes when combined with traditional therapies .

化学反应分析

Metabolic Pathways

Calcitriol undergoes catabolism primarily via CYP24A1-mediated hydroxylation, leading to water-soluble excretory metabolites.

Major Metabolic Reactions:

Key Metabolites:

Enzymatic Regulation

Calcitriol’s synthesis and degradation are modulated by hormonal and mineral feedback loops:

-

CYP27B1 Activation :

-

CYP24A1 Induction :

Experimental Insights

-

In Vitro Stability : Calcitriol is labile in acidic conditions, undergoing epimerization at C1 and C3 positions .

-

Photodegradation : Exposure to UV light induces isomerization to inactive suprasterols .

-

Synergistic Reactions : Preclinical studies show calcitriol enhances the efficacy of platinum-based chemotherapeutics via VDR-mediated apoptosis pathways .

Synthetic Modifications

While endogenous synthesis dominates, synthetic analogs (e.g., paricalcitol) are engineered for reduced hypercalcemic effects. Key modifications involve:

属性

IUPAC Name |

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-GNVXBELXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860465 | |

| Record name | 1alpha,25-Dihydroxy-3-epivitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61476-45-7 | |

| Record name | 1alpha,25-Dihydroxy-3-epivitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。